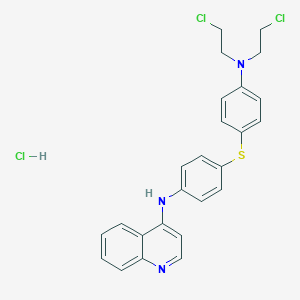

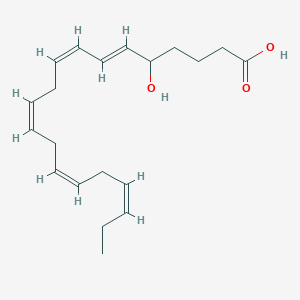

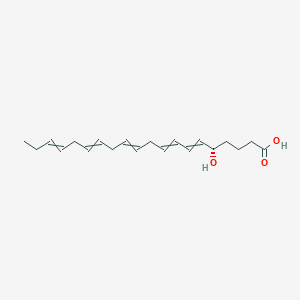

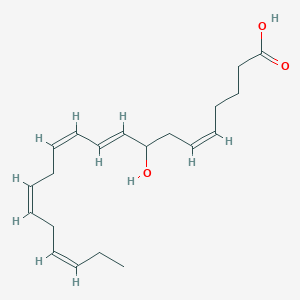

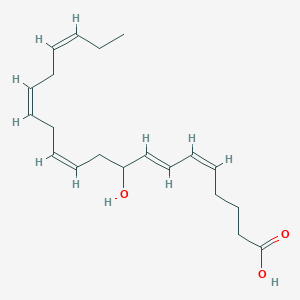

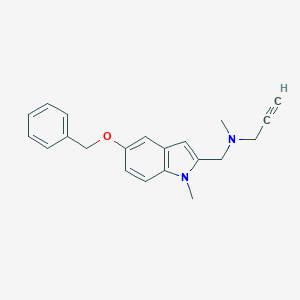

(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid

Vue d'ensemble

Description

The description of an organic compound typically includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a type of fatty acid, given the “docosahexaenoic acid” in its name .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory techniques .Applications De Recherche Scientifique

Application in Nutritional Science

Summary of the Application

14-HDoHE, derived from Docosahexaenoic acid (DHA), has been studied for its potential benefits in nutritional science . DHA is a major n-3 polyunsaturated fatty acid (PUFA) particularly involved in cognitive and cardiovascular functions .

Methods of Application

In one study, DHA was encapsulated with natural whey protein and provided as dietary triacylglycerols to achieve 2.3% over total fatty acids . It was daily supplied to weanling rats for four weeks in an omelet as a food matrix, consecutively to a 6-hour fasting .

Results or Outcomes

The encapsulation of DHA oil did not greatly affect the fatty acid proportions in tissues, but remarkably modified the profile of oxidized metabolites of fatty acids in plasma, heart, and even brain . Specific oxylipins derived from DHA were upgraded, such as Protectin Dx in heart and 14-HDoHE in brain .

Application in Neurology

Summary of the Application

14-HDoHE has been identified as a potential neuroprotective agent in the field of neurology . It is known that the substances 4-HDoHE, 14-HDoHE, and 17-HDoHE belong to a group of specialized, pro-resolving mediators (SPMs); they are also the precursors of other SPMs .

Methods of Application

In a study, astrocyte-enriched cultures were used to test the hypothesis that neurotoxic or neuroprotective effects may be attributed to oxylipins, which are synthesized from n-3 or n-6 polyunsaturated fatty acids (PUFAs) .

Results or Outcomes

The study found that lipid fractions secreted by lipopolysaccharide (LPS)—stimulated rat primary astrocyte-enriched cultures—possessed neurotoxic activity in rat primary neuronal cultures . However, the presence of 14-HDoHE may reflect the neuroprotective features of lipid fractions .

Application in Immunology

Summary of the Application

14-HDoHE has been studied for its potential role in immunology . It is known to be a pro-inflammatory mediator and an oxidative stress marker .

Methods of Application

In one study, the association of 14-HDoHE with disease activity was investigated . The levels of 14-HDoHE and other pro-inflammatory mediators were measured in patients with a certain disease .

Results or Outcomes

The study found that 14-HDoHE was positively associated with the improvement of disease activity score . This suggests that 14-HDoHE could play a role in the immune response and potentially be used as a marker for disease activity .

Application in Pharmacology

Summary of the Application

14-HDoHE is also being studied in the field of pharmacology for its potential therapeutic effects. As a metabolite of DHA, it is involved in the synthesis of specialized pro-resolving mediators (SPMs), which have anti-inflammatory and pro-resolving properties .

Methods of Application

In pharmacological studies, 14-HDoHE is often administered in vivo or in vitro to observe its effects on various biological processes .

Results or Outcomes

Research has shown that 14-HDoHE and other SPMs can help resolve inflammation and promote tissue repair . This suggests that 14-HDoHE could potentially be used in the development of new drugs for treating inflammatory diseases .

Application in Cardiovascular Research

Summary of the Application

14-HDoHE, derived from Docosahexaenoic acid (DHA), has been studied for its potential benefits in cardiovascular research . DHA is a major n-3 polyunsaturated fatty acid (PUFA) particularly involved in cognitive and cardiovascular functions .

Results or Outcomes

Application in Inflammatory Disease Research

Summary of the Application

14-HDoHE has been identified as a potential marker for disease activity in the field of inflammatory disease research . It is known to be a pro-inflammatory mediator and an oxidative stress marker .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEBXONKCYFJAF-BGKMTWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

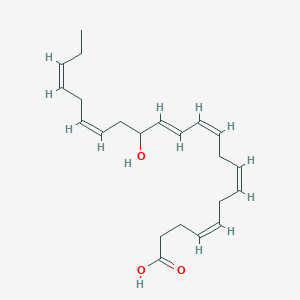

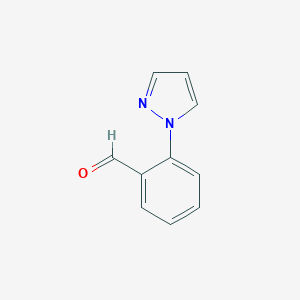

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)